4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It is classified as a phthalazine derivative, which is a class of compounds known for their diverse biological activities. The compound is notable for its potential pharmacological properties, particularly in medicinal chemistry.
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one falls under the category of heterocyclic compounds, specifically phthalazines. These compounds are often studied for their biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one typically involves multiple steps that include the formation of the phthalazine core followed by the introduction of substituents.
Technical Details:
The molecular structure of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one can be represented as follows:
This structure features a phthalazine core with a chlorobenzyl group and a methylazepane substituent.
The compound can undergo various chemical reactions typical of phthalazine derivatives, including:
Technical Details:
The mechanism of action for compounds like 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is often linked to their interaction with biological targets such as enzymes or receptors.
Data:
The physical properties of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one are as follows:
Chemical properties include stability under various conditions, solubility in organic solvents, and reactivity with nucleophiles or electrophiles.
Relevant Data:
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one has potential applications in:
This compound exemplifies the ongoing research into phthalazine derivatives, highlighting their importance in drug discovery and development within the pharmaceutical industry.
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is systematically classified as a tetracyclic heteroaromatic system integrating multiple structural domains with specific roles:
The systematic IUPAC name 4-(3-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one precisely reflects this connectivity:
This compound exists as a racemic mixture due to the chiral center at the azepane C4 position (the carbon connecting the azepane to the phthalazinone N2). The enantiomerically pure (S)-enantiomer is designated as (S)-4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride (CAS 153408-27-6), highlighting the specific stereochemistry and salt form [8].
Table 1: Structural Components of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one
Structural Domain | Chemical Description | Position/Linkage | Key Functional Attributes |
---|---|---|---|
Core Heterocycle | Phthalazin-1(2H)-one | N/A | Planar bicyclic system; H-bond acceptor (C=O, N2) |
Aromatic Substituent | 3-Chlorobenzyl (3-chlorophenylmethyl) | C4 of phthalazinone | Lipophilic domain; electron-withdrawing Cl (meta) |
Aliphatic Heterocycle | 1-Methylazepan-4-yl (1-methylhomopiperidin-4-yl) | N2 of phthalazinone | Chiral center (C4 of azepane); tertiary amine (N-methylated) |
The development of 4-benzylphthalazin-1(2H)-one derivatives represents a significant trajectory within medicinal chemistry, driven by the exploration of this scaffold's diverse pharmacological potential. Early research focused on the phthalazinone core as a privileged structure capable of interacting with various biological targets. The discovery pathway leading to 4-(3-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is intertwined with the evolution of its isomers and analogs:
Antihistamine Development (Azelastine Lineage): The most direct historical precedent stems from the discovery of azelastine hydrochloride, (±)-4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride, a potent second-generation H₁-antihistamine approved for allergic rhinitis and conjunctivitis [7]. Azelastine's structure features the para-chloro isomer attached to the benzyl group. Its success validated the phthalazinone-azepane scaffold as a biologically active pharmacophore, stimulating research into structural variants. The synthesis and exploration of positional isomers, including the 3-chlorobenzyl derivative, emerged naturally from efforts to optimize the activity profile or discover new biological activities beyond antihistaminic effects.
Expansion into Oncology (PARP Inhibition): A pivotal shift occurred with the identification of 4-benzylphthalazin-1(2H)-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, crucial targets in oncology, particularly for BRCA-deficient cancers. Key compounds like olaparib (AZD2281, KU-0059436) and research analogs featured specific benzyl substitutions (e.g., fluorinated benzyl with piperazine-carbonyl groups) but retained the core phthalazinone structure [6]. This demonstrated the scaffold's versatility beyond histamine receptor antagonism, fueling interest in diverse substitutions, including different benzyl halide patterns (like 3-chlorobenzyl) during lead optimization campaigns aimed at improving potency, selectivity, or pharmacokinetics.
Diverse Therapeutic Exploration: Concurrently, research identified phthalazinone derivatives exhibiting activity in other therapeutic areas. Examples include derivatives with dithiocarbamate moieties showing promising in vitro antiproliferative effects against various cancer cell lines (A2780, NCI-H460, MCF-7), highlighting the impact of N2 versus C4 substitution on activity and selectivity [4]. Triazolophthalazines demonstrated potent antitubercular activity against multidrug-resistant Mycobacterium tuberculosis [3]. These findings underscored the phthalazinone nucleus as a versatile platform, prompting systematic modifications like the introduction of the 3-chlorobenzyl group to explore structure-activity relationships (SAR) and unlock new biological profiles distinct from the established 4-chlorobenzyl analog (azelastine). The synthesis of 4-(3-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one thus represents a deliberate structural variation within this broader medicinal chemistry effort to exploit the phthalazinone scaffold's potential.
Positional isomerism, specifically the location of the chlorine atom on the benzyl aromatic ring (meta vs. para), profoundly impacts the physicochemical and potential biological properties of 4-(chlorobenzyl)phthalazin-1(2H)-one derivatives. A comparative analysis between 4-(3-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one and its 4-(4-chlorobenzyl) isomer (azelastine's core structure and EP/USP Impurity D) reveals significant differences:
Table 2: Comparative Analysis of 3-Chlorobenzyl vs. 4-Chlorobenzyl Phthalazinone Isomers
Property | 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one | 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one (Azelastine Core) | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one (Impurity D) |
---|---|---|---|
Chlorine Position | meta (position 3) | para (position 4) | para (position 4) |
Molecular Symmetry | Lower (asymmetric) | Higher (symmetric) | Higher (symmetric) |
Calculated Log P (Est.) | Slightly Higher | Slightly Lower | N/A (270.71 g/mol) [2] |
Dipole Moment | Slightly Higher | Slightly Lower | Lower |
Crystallinity | Likely reduced (challenges in purification) | High (well-characterized solid) | High (Crystalline solid) [2] |
Key Synthetic Reagent | 3-Chlorobenzyl bromide/chloride | 4-Chlorobenzyl bromide/chloride | 4-Chlorobenzyl bromide/chloride |
HPLC Resolution | Requires specific method optimization | Resolved under azelastine impurity methods [7] | Resolved under EP/USP methods [2] [7] |
Primary Biological Context | Research compound (Oncology/Other targets explored) | Approved H1-Antihistamine (Azelastine) [7] | Pharmacopeial Impurity (Azelastine Impurity D) [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0